molecular formula C7H5NO2S B13177341 Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

Cat. No.: B13177341
M. Wt: 167.19 g/mol
InChI Key: RGVBLZOUDZKUAH-UHFFFAOYSA-N
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Description

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate typically involves the reaction of thiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole alcohols .

Scientific Research Applications

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is unique due to its specific structure, which combines the thiazole ring with a propargyl ester group. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a thiazole derivative known for its diverse biological activities. This compound features both a thiazole ring and an alkyne functional group, which contribute to its unique chemical properties and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_{7}H6_{6}N2_{2}O2_{2}S, with a molecular weight of approximately 166.19 g/mol. The presence of the thiazole ring enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Thiazole derivatives exhibit various mechanisms of action depending on their structural modifications. This compound interacts with several biological targets, influencing enzymatic pathways and cellular functions:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to antimicrobial effects.
  • Antimicrobial Activity : It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and protein production.
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Effective against various bacteria (e.g., MRSA, E. coli) and fungi.
Antiviral Potential activity against certain viral infections through inhibition of viral replication.
Anticancer Induces apoptosis in cancer cells; affects cell cycle regulation.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Neuroprotective Protects neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) as low as 15 μg/mL against MRSA strains, indicating strong antibacterial efficacy .
  • Anticancer Activity : In vitro studies showed that the compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells, with IC50_{50} values ranging from 10 to 20 μM . The mechanism involved the activation of caspase pathways leading to apoptosis.
  • Neuroprotective Effects : Research highlighted its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting potential applications in neurodegenerative disease models .

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-5-8-11-6/h4-5H,1H3

InChI Key

RGVBLZOUDZKUAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=NS1

Origin of Product

United States

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